molecular formula C19H16N2O5 B6506485 5-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-1,2-oxazole-3-carboxamide CAS No. 1428372-03-5

5-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B6506485
CAS No.: 1428372-03-5
M. Wt: 352.3 g/mol
InChI Key: GMSSWHHISSFBQR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,2-oxazole core substituted at position 5 with a furan-2-yl group. The carboxamide group at position 3 is linked to a but-2-yn-1-yl chain bearing a 2-methoxyphenoxy substituent.

The methoxyphenoxy-alkyne moiety may be introduced through nucleophilic substitution or click chemistry.

Properties

IUPAC Name

5-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-23-15-7-2-3-8-16(15)24-11-5-4-10-20-19(22)14-13-18(26-21-14)17-9-6-12-25-17/h2-3,6-9,12-13H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSSWHHISSFBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the furan ring and the carboxamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the oxazole ring may produce a dihydro-oxazole derivative.

Scientific Research Applications

5-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Biological Activity Source
Target Compound 1,2-oxazole 5-(furan-2-yl), N-[4-(2-methoxyphenoxy)but-2-yn-1-yl] Not explicitly reported; inferred antifungal/anticancer potential -
Ceapin-A7 1,2-oxazole 5-(furan-2-yl), N-(pyrazol-4-yl with trifluoromethylbenzyl) Studied as protein-folding modulators (unfolded protein response)
LMM11 1,3,4-oxadiazole 5-(furan-2-yl), N-(cyclohexyl-ethyl-sulfamoylbenzamide) Antifungal (C. albicans, MIC ~16 µg/mL); Trr1 inhibitor
Thiazolyl Hydrazone (Molecules, 2014) Thiazole-hydrazone 5-(4-chloro-2-nitrophenyl)furan, 4-fluorophenyl thiazole Anticandidal (C. utilis, MIC = 250 µg/mL); cytotoxic (MCF-7, IC50 = 125 µg/mL)
Enamine C21H18N2O4 1,2-oxazole 5-(furan-2-yl), N-(2-(pyridin-3-yl)ethyl) Not reported; pyridine moiety may enhance solubility

Key Observations:

Core Heterocycle Variations: The 1,2-oxazole core (target compound, Ceapins) differs from 1,3,4-oxadiazoles (LMM11) in electronic properties and hydrogen-bonding capacity. Oxadiazoles generally exhibit higher metabolic stability, while oxazoles may offer better bioavailability . Thiazole-based hydrazones () show weaker antifungal activity (MIC = 250 µg/mL vs. LMM11’s 16 µg/mL) but notable anticancer effects, highlighting the impact of core structure on bioactivity .

Substituent Effects: Furan vs. Alkyne Chain: The but-2-yn-1-yl spacer in the target compound may improve membrane penetration compared to Ceapins’ pyrazole linkers . Methoxyphenoxy Group: This substituent could enhance π-π stacking with aromatic residues in target proteins, a feature absent in simpler analogs like Enamine C21H18N2O4 .

The target compound’s methoxyphenoxy group may compensate by improving target engagement . Thiazolyl hydrazones () demonstrate that nitro and chloro substituents on furan enhance cytotoxicity, suggesting that electron-withdrawing groups could optimize the target compound’s efficacy .

Biological Activity

The compound 5-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-1,2-oxazole-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, cytotoxicity, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H15N2O4C_{16}H_{15}N_{2}O_{4}, featuring a furan ring, an oxazole moiety, and a methoxyphenoxy substituent. The synthesis typically involves several key steps:

  • Preparation of 2-methoxyphenol : Methylation of phenol using dimethyl sulfate or methyl iodide.
  • Formation of 2-methoxyphenoxybut-2-yne : Reaction with 4-bromo-1-butyne in the presence of a base.
  • Synthesis of the oxazole derivative : Cyclization involving furan and carboxylic acid derivatives under suitable conditions.

These synthetic routes are crucial for obtaining the compound with high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain cellular pathways involved in inflammation and tumor progression by modulating enzyme activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays demonstrated that the compound exhibited significant cytotoxicity against A549 (lung cancer) and HepG2 (liver cancer) cell lines.

Table 1: Cytotoxicity Results

Cell LineConcentration (µM)Viability (%) after 24hViability (%) after 48h
A5491007065
HepG21007560
L9291009095

Notes: Values represent the percentage of viable cells compared to control.

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Study on Anti-inflammatory Properties :
    A study published in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of similar oxazole derivatives, suggesting that the target compound may also exhibit similar properties through inhibition of pro-inflammatory cytokines.
  • Cancer Therapeutics :
    Research indicated that compounds with structural similarities to our target molecule have been effective in reducing tumor size in animal models, suggesting potential for further development as anticancer agents.

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